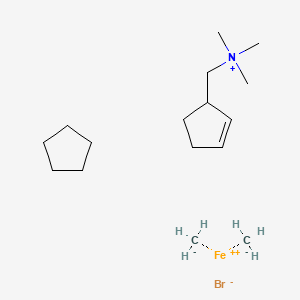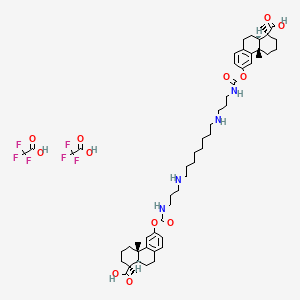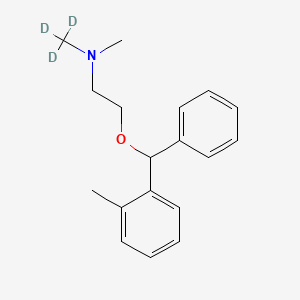
Erythromycin ethylsuccinate-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythromycin ethylsuccinate-13C,d3 is a labeled compound of erythromycin ethylsuccinate, which is a macrolide antibiotic produced by the bacterium Streptomyces erythreus. This compound is labeled with carbon-13 and deuterium, making it useful for various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erythromycin ethylsuccinate-13C,d3 involves the incorporation of carbon-13 and deuterium into the erythromycin ethylsuccinate molecule. This process typically starts with the fermentation of Streptomyces erythreus to produce erythromycin. The erythromycin is then chemically modified to introduce the ethylsuccinate group and the isotopic labels. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows a similar pathway but on a larger scale. The fermentation process is optimized for high yield, and the subsequent chemical modifications are carried out in large reactors. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Erythromycin ethylsuccinate-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield a variety of products depending on the functional groups involved .
Scientific Research Applications
Erythromycin ethylsuccinate-13C,d3 is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of erythromycin in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of erythromycin.
Clinical Research: Used in clinical trials to monitor the pharmacokinetics of erythromycin in patients.
Environmental Studies: Used to trace the fate of erythromycin in the environment and its impact on microbial communities
Mechanism of Action
Erythromycin ethylsuccinate-13C,d3 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, blocking the progression of nascent polypeptide chains. This action prevents the bacteria from synthesizing essential proteins, leading to their death. The molecular targets include the bacterial ribosome and various enzymes involved in protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Erythromycin: The parent compound, widely used as an antibiotic.
Erythromycin ethylsuccinate: The non-labeled version of erythromycin ethylsuccinate-13C,d3.
Azithromycin: Another macrolide antibiotic with a similar mechanism of action.
Clarithromycin: A macrolide antibiotic with improved pharmacokinetic properties compared to erythromycin
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracking and quantification in various research applications. This makes it particularly valuable in pharmacokinetic studies and drug metabolism research, where understanding the behavior of the drug in the body is crucial .
Properties
Molecular Formula |
C43H75NO16 |
|---|---|
Molecular Weight |
866.1 g/mol |
IUPAC Name |
1-O-ethyl 4-O-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-3-yl] butanedioate |
InChI |
InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,32+,34+,35-,36-,37+,38-,40+,41-,42-,43-/m1/s1/i12+1D3 |
InChI Key |
NSYZCCDSJNWWJL-FHXIOVPISA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1OC(=O)CCC(=O)OCC)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















